digeranyl bisphosphonate
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Overview
Description
digeranyl bisphosphonate is a complex organophosphorus compound It is characterized by its unique structure, which includes multiple double bonds and a phosphonato group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of digeranyl bisphosphonate typically involves the reaction of appropriate phosphine precursors with sodium salts under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product. The reaction mixture is usually heated to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using techniques such as crystallization and chromatography to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
digeranyl bisphosphonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxides.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The phosphonato group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, digeranyl bisphosphonate is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with various metal ions, which are useful in catalysis and material science.
Biology
In biology, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical research.
Medicine
In medicine, research is ongoing to explore its potential therapeutic applications. Its unique chemical properties may offer advantages in drug delivery and targeted therapy.
Industry
In industry, this compound is used in the production of advanced materials. Its ability to form stable complexes with metals makes it valuable in the manufacturing of catalysts and other high-performance materials.
Mechanism of Action
The mechanism of action of digeranyl bisphosphonate involves its interaction with specific molecular targets. The phosphonato group can bind to metal ions, altering their reactivity and stability. This interaction is crucial in catalysis and other chemical processes. Additionally, the compound’s ability to form stable complexes with biological macromolecules underlies its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Tetrasodium ethylenediaminetetraacetate: A chelating agent used in various applications, including medicine and industry.
7-oxo-11E-Tetradecenoic acid: A long-chain fatty acid with different chemical properties and applications.
Uniqueness
digeranyl bisphosphonate is unique due to its complex structure and versatile reactivity. Unlike simpler chelating agents, it can form stable complexes with a wide range of metal ions, making it valuable in both scientific research and industrial applications.
Properties
IUPAC Name |
tetrasodium;dioxido-oxo-[(6E,11E)-2,6,12,16-tetramethyl-9-phosphonatoheptadeca-2,6,11,15-tetraen-9-yl]-λ5-phosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38O6P2.4Na/c1-17(2)9-7-11-19(5)13-15-21(28(22,23)24,29(25,26)27)16-14-20(6)12-8-10-18(3)4;;;;/h9-10,13-14H,7-8,11-12,15-16H2,1-6H3,(H2,22,23,24)(H2,25,26,27);;;;/q;4*+1/p-4/b19-13+,20-14+;;;; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGGMSSLQRFXRP-DRLFUFNGSA-J |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC(CC=C(C)CCC=C(C)C)(P(=O)([O-])[O-])P(=O)([O-])[O-])C)C.[Na+].[Na+].[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC(P(=O)([O-])[O-])(P(=O)([O-])[O-])C/C=C(/CCC=C(C)C)\C)/C)C.[Na+].[Na+].[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34Na4O6P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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